CID 71397507
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Overview
Description
The compound with the identifier “CID 71397507” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing data on the properties, biological activities, safety, and toxicity of various compounds
Chemical Reactions Analysis
CID 71397507 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with others.
Scientific Research Applications
CID 71397507 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be investigated for its potential therapeutic effects, such as its ability to interact with specific biological targets or pathways. In industry, the compound may be utilized in the development of new materials, pharmaceuticals, or chemical processes. Its unique chemical properties make it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of CID 71397507 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its targets. For example, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Understanding the mechanism of action is crucial for determining the compound’s potential therapeutic applications and safety profile.
Comparison with Similar Compounds
CID 71397507 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or chemical properties, but this compound may exhibit distinct reactivity, stability, or biological activity
Properties
Molecular Formula |
C8H16Cl4N2O2SSn |
---|---|
Molecular Weight |
464.8 g/mol |
InChI |
InChI=1S/C8H16Cl4N2O2S.Sn/c1-4-13(5-2)17(15,16)14(6-3)7(9)8(10,11)12;/h7H,4-6H2,1-3H3; |
InChI Key |
KEHXXETXGALOSP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)N(CC)C(C(Cl)(Cl)Cl)Cl.[Sn] |
Origin of Product |
United States |
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